molecular formula C18H14S2 B14455077 6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene CAS No. 75354-86-8

6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene

Cat. No.: B14455077
CAS No.: 75354-86-8
M. Wt: 294.4 g/mol
InChI Key: SLJKJGSMOBPJKM-UHFFFAOYSA-N
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Description

6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene is an organic compound characterized by the presence of phenylsulfanyl and hexa-2,4-diynylsulfanyl groups attached to a benzene ring. This compound is notable for its unique structure, which includes both sulfur and alkyne functionalities, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene typically involves multi-step organic reactions. One common method includes the coupling of phenylsulfanyl and hexa-2,4-diynylsulfanyl precursors under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism by which 6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene exerts its effects is largely dependent on its chemical structure. The sulfur atoms can interact with various biological targets, potentially inhibiting enzymes or disrupting cellular processes. The alkyne groups can also participate in click chemistry reactions, making the compound useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylsulfanylhexa-2,4-diynylsulfanylbenzene is unique due to the combination of phenylsulfanyl and hexa-2,4-diynyl groups.

Properties

CAS No.

75354-86-8

Molecular Formula

C18H14S2

Molecular Weight

294.4 g/mol

IUPAC Name

6-phenylsulfanylhexa-2,4-diynylsulfanylbenzene

InChI

InChI=1S/C18H14S2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2

InChI Key

SLJKJGSMOBPJKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC#CC#CCSC2=CC=CC=C2

Origin of Product

United States

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